molecular formula C24H20ClN3O B4267649 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide

6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide

Cat. No. B4267649
M. Wt: 401.9 g/mol
InChI Key: JMGBZTZFWAXPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as CDMQC, is a synthetic compound that belongs to the quinolinecarboxamide family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell wall and membrane.
Biochemical and Physiological Effects:
6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects on the body. In vitro studies have shown that 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have antimicrobial activity by disrupting the bacterial cell wall and membrane. Furthermore, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. In addition, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to exhibit potent antitumor and antimicrobial activity, making it a valuable tool for cancer and bacterial research. However, one limitation of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide is that its mechanism of action is not fully understood, which limits its potential applications in certain fields of research.

Future Directions

There are several future directions for the research of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. One direction is to further investigate its mechanism of action, which could lead to the development of more potent and selective compounds for the treatment of cancer and bacterial infections. Another direction is to explore the potential use of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide in combination with other drugs to enhance its therapeutic efficacy. Furthermore, the development of 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide analogs with improved pharmacological properties could lead to the discovery of new drugs for the treatment of various diseases.

Scientific Research Applications

6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential application in various fields of science. In medicinal chemistry, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Furthermore, 6-chloro-2-(2,4-dimethylphenyl)-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O/c1-15-3-5-19(16(2)11-15)23-13-21(20-12-18(25)4-6-22(20)28-23)24(29)27-14-17-7-9-26-10-8-17/h3-13H,14H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGBZTZFWAXPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-(2,4-dimethylphenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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